molecular formula C7H3F5O2 B8089122 2,6-Difluoro-4-(trifluoromethoxy)phenol

2,6-Difluoro-4-(trifluoromethoxy)phenol

Cat. No.: B8089122
M. Wt: 214.09 g/mol
InChI Key: MERYGUYOAWBUSJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F5O2 and a molecular weight of 214.09 g/mol This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethoxy group at the 4 position on the phenol ring

Preparation Methods

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a difluorophenol derivative with a trifluoromethoxy-containing reagent.

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2,6-Difluoro-4-(trifluoromethoxy)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERYGUYOAWBUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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